molecular formula C14H22N2 B8352540 [2-Methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]amine

[2-Methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]amine

Cat. No.: B8352540
M. Wt: 218.34 g/mol
InChI Key: GEPUTQMHNJGKLT-UHFFFAOYSA-N
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Description

[2-Methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]amine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

2-methyl-1-phenyl-2-pyrrolidin-1-ylpropan-1-amine

InChI

InChI=1S/C14H22N2/c1-14(2,16-10-6-7-11-16)13(15)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11,15H2,1-2H3

InChI Key

GEPUTQMHNJGKLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)N)N2CCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-methyl-2-(1-pyrrolidinyl)propanenitrile D4 (40 g; 289.85 mmol) in dry THF (0.8 L) under nitrogen, cooled at −78° C., was added dropwise a solution of phenyl lithium in dibutyl ether over 40 minutes (305.1 mL of a 1.9M solution; 579.70 mmol). After 2 h the reaction was allowed to reach room temperature and then stirred overnight at this temperature. The mixture was quenched at 0° C. with a saturated solution of NaHCO3 (0.8 L) and stirred for 15 minutes and diluted with water (ca. 0.6 L). The phases were separated and the aqueous back extracted with diethylether (2×1 L). The collected organics were dried over Na2SO4 and evaporated in vacuo to get 90 g of crude material as a yellow oil that was dissolved in methanol (1 L) at 0° C. and treated portionwise with sodium borohydride (21.93 g; 579.70 mmol). After 1 hour at 0° C. and then overnight at room temperature the mixture was cooled and quenched with water (ca. 0.5 L). Methanol was evaporated in vacuo and the aqueous phase, diluted with water (200 mL), was extracted with DCM (3×800 mL). The collected organics were dried over Na2SO4 and evaporated in vacuo to get the title product (51 g) as a yellow solid, used in step 2 without further purification.
Quantity
40 g
Type
reactant
Reaction Step One
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Quantity
0.8 L
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solvent
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0 (± 1) mol
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reactant
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[Compound]
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solution
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reactant
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0 (± 1) mol
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solvent
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21.93 g
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reactant
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Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-methyl-2-(1-pyrrolidinyl)propanenitrile D4 (10.7 g; 77.54 mmol) in THF (400 ml) at −70° C. under argon was added over 10 minutes a solution of phenyllithium in dibutylether (86.3 ml of a 1.8M solution; 155 mmol). The reaction mixture was stirred at −70° C. for 2 hours then allowed to warm to room temperature and stirred overnight. The reaction mixture was cooled in ice as saturated aqueous sodium hydrogen carbonate (400 ml) was added. After stirring for a further 30 minutes the layers were separated, and the aqueous layer extracted with ether (200 ml). Combined organics were dried (MgSO4) and evaporated. The residual amber oil was dissolved in methanol (400 ml), cooled in ice and sodium borohydride (5.2 g; 137 mmol) added in four portions over 5 minutes. The reaction mixture was stirred with ice cooling for 30 minutes, the ice removed and stirred at room temperature for 1.5 hours. The mixture was cooled in ice as water (50 ml) was added prior to concentration in vacuo to approx 70 ml. The mixture was partitioned between 2N HCl (100 ml) and ethyl acetate (400 ml) and the organics extracted with 2N HCl (2×100 ml). Combined acidic aqueous layers were washed with ethyl acetate (200 ml), basified with 50% NaOH and extracted with DCM (3×150 ml). Combined DCM organic extracts were dried (Na2SO4) and evaporated in vacuo to afford the title compound as a colourless solid (15 g: 88%) 1H NMR (CDCl3), δ: 0.75 (3H, s), 0.99 (3H, s), 1.70-1.76 (4H, m), 1.80 (2H, bs), 2.65-2.70 (4H, m), 4.08 (1H, s), 7.20-7.42 (5H, m).
Quantity
10.7 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
Reaction Step One
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Quantity
400 mL
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solvent
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0 (± 1) mol
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solvent
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Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three
Yield
88%

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